molecular formula C20H17F3N2O4 B5443460 N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide

N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide

Cat. No.: B5443460
M. Wt: 406.4 g/mol
InChI Key: YNTGFPYGSFXHFT-UHFFFAOYSA-N
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Description

N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidinyl ring, introduction of the trifluoroacetamide group, and the attachment of the methoxybenzyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-N-(4-methoxybenzyl)acetamide
  • N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Uniqueness

N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-29-15-9-7-13(8-10-15)12-24(19(28)20(21,22)23)16-11-17(26)25(18(16)27)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTGFPYGSFXHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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